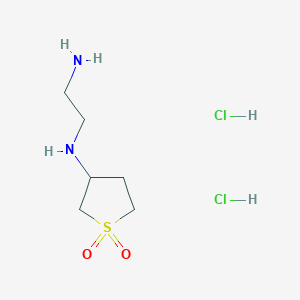

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride” is a chemical compound with the CAS Number: 329325-10-2 . It has a molecular weight of 251.18 . The IUPAC name for this compound is N1- (1,1-dioxidotetrahydro-3-thienyl)-1,2-ethanediamine dihydrochloride .

Physical And Chemical Properties Analysis

The physical form of “3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride” is solid . It has a molecular weight of 251.18 . The IUPAC name for this compound is N1- (1,1-dioxidotetrahydro-3-thienyl)-1,2-ethanediamine dihydrochloride .Scientific Research Applications

Chemical Synthesis and Reactions

The compound 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride has been studied in various chemical syntheses and reactions. It is used in the preparation of 3,4-epoxytetrahydrothiophen 1,1-dioxide and trans-tetrahydrothiophen-3,4-diol 1,1-dioxide through acid-catalyzed reactions, leading to the formation of 2,2′-sulphonyldiacetaldehyde and other derivatives (McCormick & Mcelhinney, 1972). Additionally, its utilization in organic synthesis has been demonstrated, providing new pathways for synthesizing various biologically active compounds (Benetti et al., 2012).

Biological and Medicinal Chemistry

The tetrahydrothiophene-based compounds, including variants of this chemical, are prominent in biological and medicinal chemistry. They have been used as templates for chemical transformations and as key components in various biological applications, such as enzyme inhibition and receptor antagonism. Their role in asymmetric hydrogenation and catalytic asymmetric epoxidation highlights their importance in medicinal chemistry (Blair et al., 2010).

Materials Research

In the field of materials research, these compounds have been employed for surface modification and in the fabrication of thin films. For example, thin films of 5,5‘‘‘-bis(aminomethyl)-2,2‘:5‘,2‘‘:5‘‘,2‘‘‘-quaterthiophene and its dihydrochloride, which possess active amino groups at the molecular terminals, have been used for various technological purposes (Muguruma et al., 1996).

Nanotechnology and Surface Chemistry

The adsorption chemistries and physical properties of tetrahydrothiophenes on gold surfaces have been explored for their potential in nanotechnology and surface chemistry. This research is significant for understanding the interactions at the molecular level and for developing new materials with desired properties (Meninno et al., 2013).

Synthesis of Novel Compounds

The synthesis of novel fluorinated building blocks using tetrahydrothiophene 1,1-dioxides has been an area of interest. These studies contribute to the development of new synthetic methods and the discovery of new compounds with potential applications in various fields (Nowak et al., 1999).

properties

IUPAC Name |

N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.2ClH/c7-2-3-8-6-1-4-11(9,10)5-6;;/h6,8H,1-5,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWESOKZFQLWQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2805171.png)

![1-(2,6-dimethylmorpholino)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2805175.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2805181.png)

![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2805183.png)

![2-ethylsulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)